

# Tetrafluoroterephthalic acid molecular structure and formula

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## Compound of Interest

Compound Name: Tetrafluoroterephthalic acid

Cat. No.: B147487

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An In-depth Technical Guide to **Tetrafluoroterephthalic Acid**

## Introduction

**Tetrafluoroterephthalic acid**, systematically named 2,3,5,6-**tetrafluoroterephthalic acid**, is a halogenated aromatic dicarboxylic acid.[1][2] It is a derivative of terephthalic acid with four hydrogen atoms on the benzene ring substituted by fluorine atoms. This substitution significantly alters its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics compared to its non-fluorinated counterpart.[1] At room temperature, it presents as a white to off-white crystalline solid.[1]

Due to its rigid structure and the presence of coordinating carboxylic acid groups, it is a highly valuable building block, or "linker," in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.[3] Its applications extend to polymer chemistry and as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty optical materials.[4][5]

## Molecular Structure and Properties

The molecular structure consists of a central benzene ring where the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by fluorine atoms. Two carboxylic acid groups are attached at the para (1 and 4) positions.[1] The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic protons.

## Molecular Formula and Identifiers

The fundamental identifiers and formula for **tetrafluoroterephthalic acid** are summarized below.

Identifier	Value
Molecular Formula	C <sub>8</sub> H <sub>2</sub> F <sub>4</sub> O <sub>4</sub> <a href="#">[6]</a>
Molecular Weight	238.09 g/mol <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	2,3,5,6-tetrafluoroterephthalic acid <a href="#">[6]</a>
CAS Number	652-36-8 <a href="#">[6]</a>
SMILES String	<chem>OC(=O)c1c(F)c(F)c(C(=O)O)c(F)c1F</chem> <a href="#">[7]</a>

## Physicochemical Properties

Key physical and chemical properties are detailed in the following table. The material is a solid at room temperature and is sparingly soluble in water.[\[1\]](#)

Property	Value
Appearance	White to light yellow crystalline powder <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	275-277 °C (decomposes) <a href="#">[7]</a>
pKa (Predicted)	0.95 ± 0.10 <a href="#">[2]</a>
Topological Polar Surface Area	74.6 Å <sup>2</sup>
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	8

## Molecular Structure Visualization

The 2D chemical structure of **tetrafluoroterephthalic acid** is depicted below, illustrating the arrangement of atoms.

Molecular structure of 2,3,5,6-tetrafluoroterephthalic acid.

## Experimental Protocols

### Optimized Synthesis

An optimized, high-yield synthesis protocol for **tetrafluoroterephthalic acid** has been developed, starting from 1,2,4,5-tetrafluorobenzene.<sup>[3]</sup> This method avoids the formation of significant monosubstituted byproducts, simplifying purification.<sup>[3]</sup>

Materials:

- 1,2,4,5-tetrafluorobenzene
- n-Butyllithium (n-BuLi) solution
- Dry Tetrahydrofuran (THF)
- Carbon Dioxide (CO<sub>2</sub>) (from dry ice)
- 7.5% Hydrochloric acid (HCl) solution
- Diethyl ether (Et<sub>2</sub>O)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate
- Cyclohexane
- Argon atmosphere

Procedure:

- Dissolve 1 equivalent of 1,2,4,5-tetrafluorobenzene in approximately 250 mL of dry THF in a flask under an argon atmosphere.
- Cool the solution to approximately -75 °C using a suitable cooling bath.
- Add 2.8 equivalents of n-BuLi solution dropwise over a period of 30 minutes. Stir the reaction mixture at -75 °C.<sup>[4]</sup>

- After stirring for 4 hours, bubble gaseous CO<sub>2</sub> (obtained by sublimating dry ice) through the solution. The reaction mixture will turn into a white slurry.[4]
- Remove the solvent via rotary evaporation.
- Hydrolyze the resulting white solid residue with 100 mL of 7.5% aqueous HCl and 100 mL of Et<sub>2</sub>O.
- Perform a liquid-liquid extraction. Separate the aqueous phase and extract it twice more with 100 mL portions of Et<sub>2</sub>O.
- Combine all the organic (ether) phases and dry them over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and remove all volatiles to yield the crude white product.
- Recrystallize the crude product from ethyl acetate by adding cyclohexane to obtain pure **tetrafluoroterephthalic acid**.

This protocol has a reported yield of 95%.[3]

## Characterization

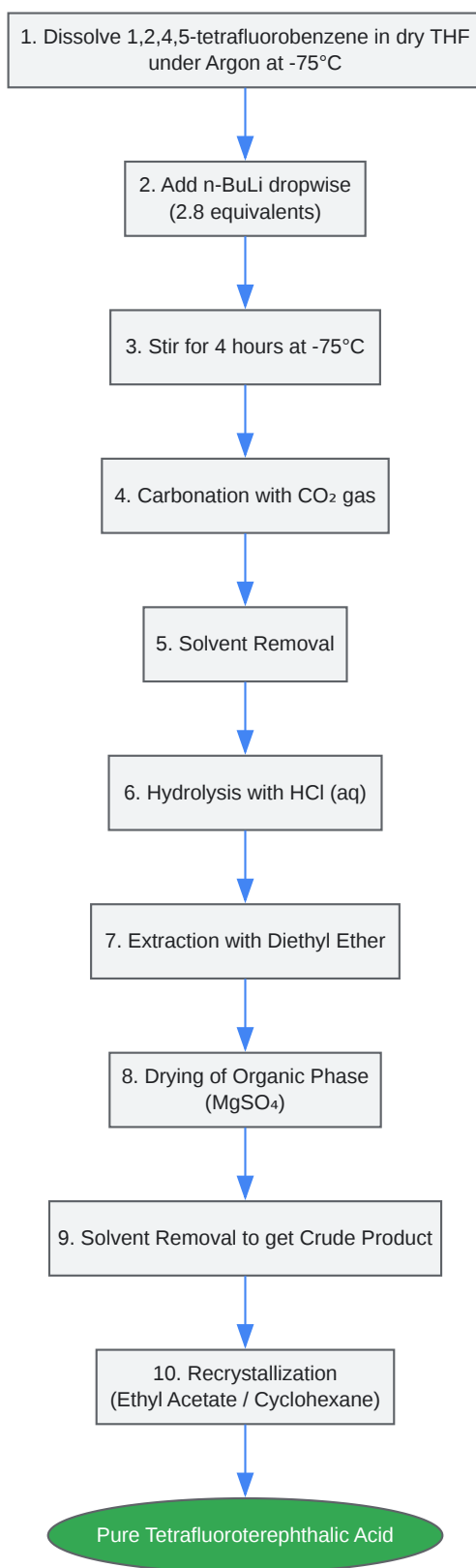
The purity and structure of the synthesized compound are typically confirmed by several analytical methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are used to confirm the molecular structure. The purity can be estimated to be >98% if no additional signals are observed.[3]
  - <sup>1</sup>H NMR (in acetone-d<sub>6</sub>): A singlet is observed around δ 11.2 ppm, corresponding to the two equivalent carboxylic acid protons.[3]
  - <sup>13</sup>C NMR (in acetone-d<sub>6</sub>): Signals appear at approximately δ 160.1 (COOH), δ 145.9 (C-F), and δ 116.4 (C-COOH).[3]
  - <sup>19</sup>F NMR (in acetone-d<sub>6</sub>): A singlet is observed at approximately δ -140.75 ppm.[3]

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on bond lengths, angles, and crystal packing. The crystal structure of **tetrafluoroterephthalic acid** has been determined and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 770475.[1][6] It crystallizes in the triclinic space group  $P\bar{1}$ . [1]
- Elemental Analysis: Confirms the mass percentages of carbon and hydrogen in the compound. For  $C_8H_2F_4O_4$ , the calculated values are C, 40.35% and H, 0.85%. [3]

## Synthesis and Purification Workflow

The following diagram illustrates the key steps in the optimized synthesis and purification of **tetrafluoroterephthalic acid**.



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Workflow for the synthesis of **tetrafluoroterephthalic acid**.

## Applications in Research and Development

**Tetrafluoroterephthalic acid** is a versatile compound with significant applications in materials science and chemical synthesis.

- **Metal-Organic Frameworks (MOFs):** It is a widely used organic linker for constructing MOFs. The resulting frameworks can exhibit high thermal stability and are explored for gas storage, separation, and catalysis.
- **Polymer Chemistry:** The compound is used as a monomer in the synthesis of high-performance fluorinated polymers, such as polyesters and polyamides.<sup>[5]</sup> These materials often possess enhanced thermal stability, chemical resistance, and desirable optical properties.<sup>[5][7]</sup>
- **Pharmaceutical and Agrochemical Synthesis:** It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides, providing a key structural motif for new drug development.<sup>[4]</sup>
- **Optical and Electronic Materials:** It is a building block for fluorescent dyes and organic electroluminescent materials used in applications like organic light-emitting diodes (OLEDs).<sup>[5]</sup>

## Safety and Handling

**Tetrafluoroterephthalic acid** is classified as an irritant.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[7]</sup>
- **Precautions:** Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.<sup>[7]</sup> Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.<sup>[7]</sup>
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place.

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